Tiropramide hydrochloride
Overview
Description
Tiropramide hydrochloride is an antispasmodic medication primarily used to treat conditions involving smooth muscle spasms, such as irritable bowel syndrome and biliary dyskinesia . It works by increasing the concentration of cyclic adenosine monophosphate (cAMP) in smooth muscle cells, which helps to relax the muscles .
Preparation Methods
The synthesis of tiropramide hydrochloride involves several steps:
Acylation of Racemic Tyrosine: The process begins with the acylation of racemic tyrosine using benzoyl chloride to produce N,O-dibenzoyl-tyrosine.
Amide Formation: The intermediate product undergoes amide formation with dipropylamine using the mixed anhydride method.
Hydrolysis: The phenolic ester is hydrolyzed with sodium hydroxide to form another intermediate.
Alkylation: Finally, the intermediate is alkylated with 2-chloroethyl diethylamine to produce tiropramide.
Chemical Reactions Analysis
Tiropramide hydrochloride undergoes various chemical reactions:
Oxidation: It is susceptible to oxidative stress conditions, leading to the formation of degradation products.
Hydrolysis: The compound can undergo hydrolytic degradation under acidic and basic conditions.
Substitution: Alkylation is a key step in its synthesis, where the intermediate is alkylated to form the final product.
Common reagents used in these reactions include benzoyl chloride, dipropylamine, sodium hydroxide, and 2-chloroethyl diethylamine . The major products formed from these reactions are intermediates that eventually lead to the formation of this compound .
Scientific Research Applications
Tiropramide hydrochloride has several scientific research applications:
Pharmacokinetics: Studies have been conducted to analyze its pharmacokinetics in healthy subjects, which helps in understanding its absorption, distribution, metabolism, and excretion.
Degradation Studies: Research has been carried out to establish the degradation profile of this compound under various stress conditions, which is crucial for determining its stability and shelf life.
Clinical Trials: The compound is under investigation in clinical trials for its efficacy and safety in treating irritable bowel syndrome.
Mechanism of Action
Tiropramide hydrochloride exerts its effects by increasing the intracellular levels of cAMP in smooth muscle cells. This increase in cAMP concentration leads to the relaxation of smooth muscles, thereby alleviating spasms . The compound also binds to calcium ions in the sarcoplasmic reticulum, further contributing to muscle relaxation .
Comparison with Similar Compounds
Tiropramide hydrochloride belongs to the class of synthetic antispasmodics, amides with tertiary amines. Similar compounds include:
Octylonium: Another antispasmodic used for treating gastrointestinal disorders.
Tiapride: A selective dopamine receptor antagonist used for treating various neurological disorders.
Compared to these compounds, this compound is unique in its specific mechanism of increasing cAMP concentration and its targeted action on smooth muscle cells .
Properties
IUPAC Name |
N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O3.ClH/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4;/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCQSEFEZWMYSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972684 | |
Record name | N-[3-{4-[2-(Diethylamino)ethoxy]phenyl}-1-(dipropylamino)-1-oxopropan-2-yl]benzenecarboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57227-16-4, 53567-47-8 | |
Record name | Benzenepropanamide, α-(benzoylamino)-4-[2-(diethylamino)ethoxy]-N,N-dipropyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57227-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiropramide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053567478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiropramide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057227164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-{4-[2-(Diethylamino)ethoxy]phenyl}-1-(dipropylamino)-1-oxopropan-2-yl]benzenecarboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-benzamido-3-[p-[2-(diethylamino)ethoxy]phenyl]-N,N-dipropylpropionamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIROPRAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9523013Y6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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